(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid
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Overview
Description
(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid typically involves a multi-step process:
Protection of the Amino Group: The starting material, 2-amino naphthalene, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amino group, forming (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)amine.
Formation of the Boronic Acid: The protected amine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or potassium acetate, used to facilitate borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids: Such as trifluoroacetic acid for deprotection of the Boc group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Amines: Formed after deprotection and subsequent substitution reactions.
Scientific Research Applications
(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Used in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT) in cancer treatment.
Mechanism of Action
The mechanism of action of (6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group can be deprotected to yield a free amine, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the naphthalene ring and Boc-protected amino group.
(4-(tert-Butoxycarbonyl)phenyl)boronic Acid: Similar in structure but with a phenyl ring instead of a naphthalene ring.
(6-Amino)naphthalen-2-ylboronic Acid: Lacks the Boc protection on the amino group.
Uniqueness
(6-((tert-Butoxycarbonyl)amino)naphthalen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group on a naphthalene ring. This combination provides stability and reactivity, making it a versatile reagent in organic synthesis and material science .
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-7-5-10-8-12(16(19)20)6-4-11(10)9-13/h4-9,19-20H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPZEEZAOPSURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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